molecular formula C5H8N2O B1592732 1-(Isoxazol-5-yl)-N-methylmethanamine CAS No. 401647-20-9

1-(Isoxazol-5-yl)-N-methylmethanamine

Cat. No.: B1592732
CAS No.: 401647-20-9
M. Wt: 112.13 g/mol
InChI Key: UGRLOJZDADNMRI-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, 1-(Isoxazol-5-yl)ethanone has a molecular weight of 111.1 and is a solid at room temperature .

Scientific Research Applications

Isoxazoline Derivatives as Anticancer Agents

Isoxazolines, including compounds related to 1-(Isoxazol-5-yl)-N-methylmethanamine, are important in medicinal chemistry due to their nitrogen and oxygen heterocycles. These compounds have shown significant anticancer properties, leading to increased interest in their development as potential chemotherapeutic agents. Research has focused on isoxazoline derivatives found in natural sources, their synthetic pathways, and the influence of structural and stereochemical aspects on their anticancer activity. This area of study emphasizes the potential of isoxazoline compounds in cancer treatment, highlighting the need for further research to develop novel anticancer drugs (Kaur et al., 2014).

Isoxazole Alkaloids in Natural Products

The isoxazole skeleton forms the basis of a diverse group of natural products, with over 90 structures identified. These alkaloids are derived from various sources, including bacteria, fungi, higher plants, and marine sponges. They are known for their simplicity in bacteria and fungi, while those from plants and sponges are more complex. This diversity indicates the broad potential of isoxazole alkaloids in scientific research, ranging from antibiotics to toxins. The exploration of these natural compounds could lead to new therapeutic applications, further underscoring the significance of isoxazole-based research (Rahbaek & Christophersen, 2001).

Safety and Hazards

The safety and hazards of isoxazole derivatives can also vary greatly depending on the specific compound. For example, Isoxazol-5-ylacetonitrile has several hazard statements including H302-H315-H319-H332-H335 .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Biochemical Analysis

Biochemical Properties

1-(Isoxazol-5-yl)-N-methylmethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters . These interactions are primarily inhibitory, affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft. This modulation can have significant implications for neurological functions and disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine transporters can alter cell signaling pathways related to mood regulation and cognitive functions . Additionally, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and increasing the levels of neurotransmitters in the synaptic cleft . This binding interaction is crucial for its role in modulating neurotransmitter levels. Additionally, it can inhibit or activate various enzymes, leading to changes in metabolic pathways and gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as improving mood and cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For instance, it can influence the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with monoamine transporters facilitates its distribution in neuronal tissues, where it can exert its effects on neurotransmitter levels and cell signaling pathways.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRLOJZDADNMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629711
Record name N-Methyl-1-(1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401647-20-9
Record name N-Methyl-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401647-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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